molecular formula C21H27N3O2 B5545467 (1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5545467
M. Wt: 353.5 g/mol
InChI Key: YQNUKWKZHGJMCM-HNAYVOBHSA-N
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Description

(1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane is a useful research compound. Its molecular formula is C21H27N3O2 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.21032711 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

  • Ionic Liquid and Catalysis : A study by Shirini et al. (2017) introduced a new acidic ionic liquid based on 1,4-diazabicyclo[2.2.2]octane (DABCO), which was utilized as a catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. These compounds are significant due to their biological activity and potential pharmaceutical applications, showcasing the utility of DABCO derivatives in facilitating efficient synthesis processes with environmental benefits Shirini et al., 2017.

  • Green Chemistry : Another study highlighted the use of 1,4-diazabicyclo[2.2.2]octane as a mild and efficient catalyst for synthesizing various tetrahydrobenzo[b]pyran derivatives via a one-pot, three-component condensation reaction. The method's advantages include environmental friendliness, simple workup procedures, and good yields, pointing to the role of diazabicyclo derivatives in promoting sustainable chemical synthesis Tahmassebi et al., 2011.

  • Efficient Synthesis of Heterocycles : Research by Goli-Jolodar et al. (2016) on the synthesis of spiro-4H-pyrans using a novel basic ionic liquid containing dual basic functional groups demonstrates the utility of diazabicyclo derivatives in the efficient and environmentally friendly synthesis of complex heterocyclic compounds. This study emphasizes the potential for these catalysts to enhance reaction efficiency and selectivity in the synthesis of compounds with potential biological activity Goli-Jolodar et al., 2016.

properties

IUPAC Name

1H-indol-5-yl-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c25-21(17-2-4-20-16(11-17)5-8-22-20)24-13-15-1-3-19(24)14-23(12-15)18-6-9-26-10-7-18/h2,4-5,8,11,15,18-19,22H,1,3,6-7,9-10,12-14H2/t15-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNUKWKZHGJMCM-HNAYVOBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2C(=O)C3=CC4=C(C=C3)NC=C4)C5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC4=C(C=C3)NC=C4)C5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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